Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-

Catalog No.
S518582
CAS No.
929-75-9
M.F
C8H20N2O3
M. Wt
192.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-

CAS Number

929-75-9

Product Name

Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanamine

Molecular Formula

C8H20N2O3

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C8H20N2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-10H2

InChI Key

NIQFAJBKEHPUAM-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCN)N

Solubility

Soluble in DMSO

Synonyms

Amino-PEG3-amine

Canonical SMILES

C(COCCOCCOCCN)N

Description

The exact mass of the compound Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- is 192.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Properties and Structure:

Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-, also known as Amino-PEG3-Amine or 1,11-Diamino-3,6,9-trioxaundecane, is a molecule containing an ethane-1,2-diamine (ethylenediamine) core linked at both ends by three ether (ethoxy) groups []. This structure falls under the category of short-chain polyethylene glycols (PEGs) with terminal amine functional groups [].

Potential Applications:

Due to the presence of both amine and ether functionalities, Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- holds potential for various research applications. Here are some possibilities:

  • Bioconjugation: The amine groups can be used to attach biomolecules like proteins, peptides, or drugs to surfaces or other molecules. This can be useful in targeted drug delivery or the development of biosensors [, ].
  • Material Science: The molecule's combination of hydrophilic (water-loving) ether groups and reactive amine groups makes it a candidate for modifying surfaces to create specific functionalities. For instance, it could be used to create surfaces that repel proteins (anti-fouling) or promote cell adhesion [].
  • Drug Delivery: The PEG chain can improve the water solubility and biocompatibility of drugs, while the amine groups can be used for further conjugation or controlled release mechanisms [].

Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-, also known as Amino-PEG3-Amine, is a molecule containing an ethane-1,2-diamine (ethylenediamine) core linked to two polyethylene glycol (PEG) chains through ether linkages on both ends. PEGs are hydrophilic polymers commonly used for various applications in science and medicine []. This specific compound falls under the category of PEGylated diamines, which are gaining interest for their potential uses in drug delivery and bioconjugation [].


Molecular Structure Analysis

The key feature of the molecule is the central ethylenediamine core, which contains two primary amine groups (NH2). These amine groups can participate in various chemical reactions for attaching other molecules. The two PEG chains attached to the ends provide hydrophilicity and water solubility to the molecule []. The ether linkages (C-O-C) between the ethylenediamine and PEG chains contribute to the overall flexibility of the molecule.


Chemical Reactions Analysis

Synthesis

Specific details on the synthesis of Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- are not readily available in scientific literature. However, synthesis of PEGylated diamines often involves reactions between amino-PEG and diisocyanates or activated esters, followed by deprotection steps if necessary [].

Other Relevant Reactions

The amine groups of Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- can react with various functional groups to form amide bonds or Schiff bases. This allows for the attachment of drugs, targeting moieties, or other biomolecules to the molecule for various applications [].


Physical And Chemical Properties Analysis

  • High water solubility: Due to the presence of PEG chains.
  • Relatively low melting and boiling points: Due to the presence of ether linkages and primary amines.
  • Good stability in aqueous solutions: Primary amines and ethers are generally stable under physiological conditions (around pH 7.4).

Currently, there is no scientific research readily available detailing a specific mechanism of action for Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- itself. However, the mechanism of its action likely depends on the molecule it is attached to. As a linker molecule, its primary function is to provide a spacer and hydrophilic character to the conjugated molecule, potentially influencing its pharmacokinetics and biodistribution [].

According to PubChem [], Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- is classified as:

  • Skin irritant (H315)
  • Eye irritant (H318)
  • May cause respiratory irritation (H335)

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.1

Exact Mass

192.1474

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6LRZ526LFU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

929-75-9

Wikipedia

1,11-Diamino-3,6,9-trioxaundecane

General Manufacturing Information

Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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